

# MART-1 (26-35) peptide stability and long-term storage conditions

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## Compound of Interest

Compound Name: MART-1 (26-35) (human) TFA

Cat. No.: B10831797

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## MART-1 (26-35) Peptide: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the MART-1 (26-35) peptide.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized MART-1 (26-35) peptide?

For long-term storage, it is recommended to store the lyophilized MART-1 (26-35) peptide at -20°C or preferably at -80°C.<sup>[1][2]</sup> Under these conditions, the peptide can remain stable for several years.<sup>[1][2]</sup> Storage at -80°C is generally preferred for maximum longevity.

Q2: How should I handle the lyophilized peptide upon receipt and before use?

Upon receipt, it is crucial to handle the lyophilized peptide with care to maintain its integrity. Before opening the vial, allow it to equilibrate to room temperature in a desiccator.<sup>[1]</sup> This prevents condensation from forming on the peptide, as it can be hygroscopic, and excess moisture can reduce its stability.<sup>[1]</sup> When weighing the peptide, do so quickly and tightly reseal the vial afterward.

Q3: Can I store the MART-1 (26-35) peptide in solution? What are the recommended conditions?

Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form.<sup>[3]</sup> If storage in solution is necessary, it is best to dissolve the peptide in a sterile buffer at a pH between 5 and 7. The peptide solution should then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C. Generally, peptide solutions are stable for 1-2 weeks at 4°C, 3-4 months at -20°C, and up to one year at -80°C.<sup>[3]</sup>

Q4: Are there any specific amino acids in the MART-1 (26-35) sequence that might affect its stability?

The native MART-1 (26-35) peptide sequence is EAAGIGILTV. This sequence does not contain highly unstable residues like Cysteine (C), Methionine (M), or Tryptophan (W), which are prone to oxidation. However, like all peptides, it can be susceptible to hydrolysis over time, especially in solution.

Q5: Is the MART-1 (26-35) A27L variant more stable than the native peptide?

Yes, the MART-1 (26-35) variant with a Leucine substitution at position 27 (A27L), resulting in the sequence ELAGIGILTV, has been reported to be more stable than the native peptide. This increased stability can be advantageous for experimental reproducibility.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced peptide activity or inconsistent experimental results.	Peptide degradation due to improper storage or handling.	<ol style="list-style-type: none"><li>1. Review your storage conditions. Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.</li><li>2. If using a stock solution, confirm it was prepared with a sterile, appropriate buffer and stored in aliquots at -20°C or -80°C.</li><li>3. Avoid multiple freeze-thaw cycles of the same peptide aliquot.</li><li>4. Perform a purity check of your peptide stock using HPLC to assess for degradation products.</li></ol>
Difficulty dissolving the lyophilized peptide.	The peptide may have formed aggregates or may not be readily soluble in the chosen solvent.	<ol style="list-style-type: none"><li>1. Ensure you are using a recommended solvent. For many peptides, sterile water or a buffer at a slightly acidic pH is suitable.</li><li>2. Gentle vortexing or sonication can aid in dissolution.</li><li>3. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.</li></ol>
Visible changes in the lyophilized powder (e.g., clumping, discoloration).	Moisture absorption or degradation.	<ol style="list-style-type: none"><li>1. This may indicate that the vial was not properly sealed or was exposed to moisture.</li><li>2. It is recommended to use a fresh vial of peptide for critical experiments.</li><li>3. To prevent this, always allow the vial to reach</li></ol>

room temperature in a desiccator before opening.

## Quantitative Data on Peptide Stability

The following table provides illustrative data on the expected stability of a lyophilized peptide like MART-1 (26-35) under different long-term storage conditions. Actual stability may vary based on the specific synthesis batch and handling.

Storage Temperature	Time Point	Expected Purity (%)	Potential Degradation Products
-20°C	1 Year	>95%	Minor hydrolysis products
2 Years	90-95%	Increased hydrolysis products	
-80°C	1 Year	>98%	Minimal to no degradation
2 Years	>97%	Very minor hydrolysis products	
5 Years	>95%	Minor hydrolysis products	
4°C	6 Months	<90%	Significant hydrolysis and potential modifications
Room Temperature	1 Month	<80%	Substantial degradation

## Experimental Protocols

### Protocol 1: Stability Assessment of MART-1 (26-35) Peptide by High-Performance Liquid Chromatography

## (HPLC)

This protocol outlines a method to assess the purity and identify degradation products of the MART-1 (26-35) peptide over time.

### 1. Sample Preparation:

- Prepare a stock solution of the MART-1 (26-35) peptide at a concentration of 1 mg/mL in an appropriate solvent (e.g., sterile water with 0.1% trifluoroacetic acid - TFA).
- Aliquot the stock solution into multiple vials for stability testing at different time points and storage conditions.
- For analysis, dilute the peptide solution to a working concentration of 0.1 mg/mL with the mobile phase A.

### 2. HPLC System and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient:
  - 0-5 min: 5% B
  - 5-25 min: 5% to 95% B (linear gradient)
  - 25-30 min: 95% B
  - 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 214 nm and 280 nm.

- Injection Volume: 20 µL.

### 3. Data Analysis:

- Integrate the peak areas of the main peptide peak and any degradation product peaks.
- Calculate the percentage purity of the peptide at each time point using the following formula:  
$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

## Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol is for the identification of potential degradation products observed during HPLC analysis.

### 1. Sample Preparation:

- Collect the fractions corresponding to the degradation peaks from the HPLC analysis.
- Alternatively, analyze the unfractionated, aged peptide solution directly.
- Prepare the sample for MS analysis according to the instrument's requirements (e.g., dilution in an appropriate solvent).

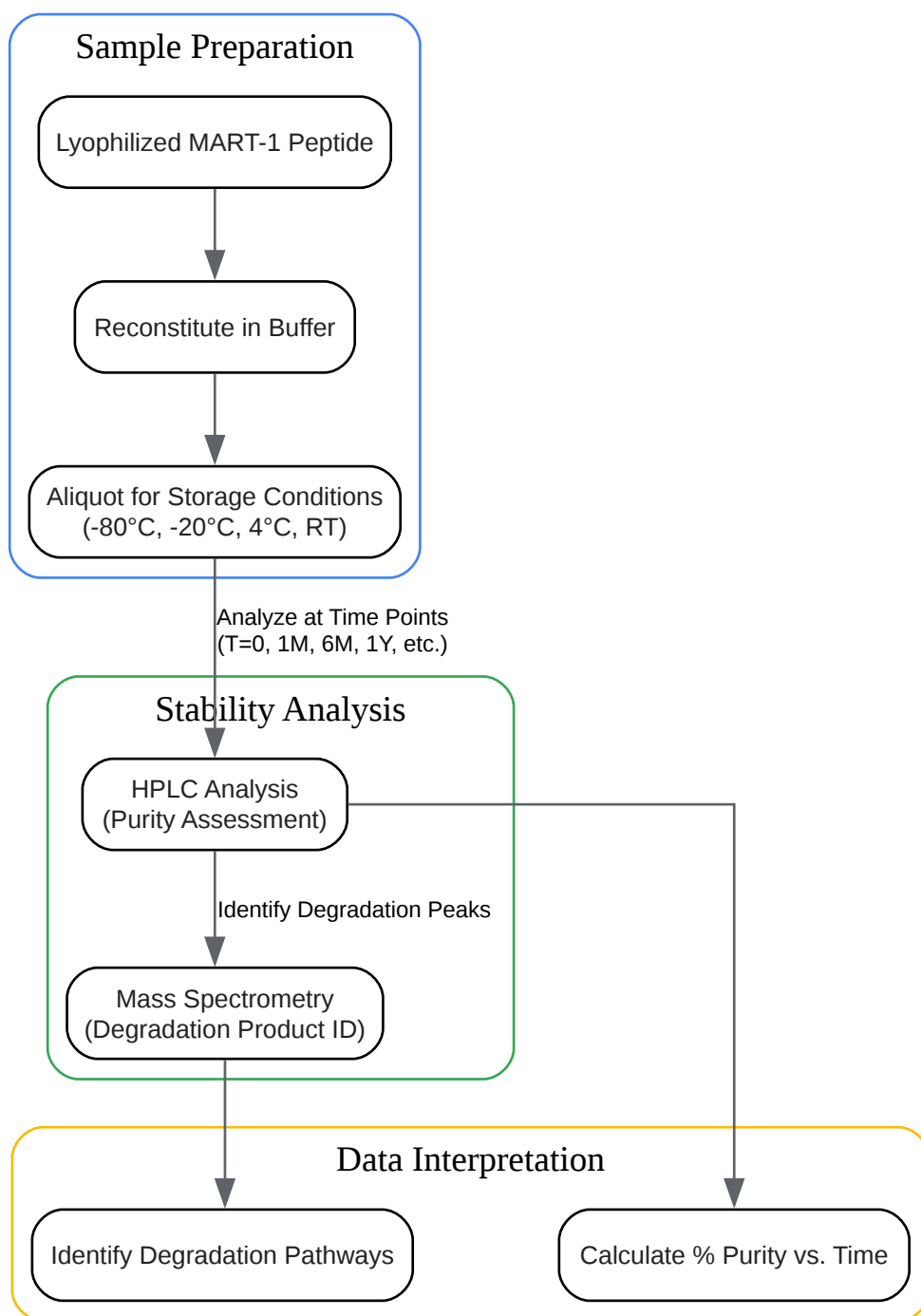
### 2. Mass Spectrometry Analysis:

- Instrument: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- Mode: Positive ion mode.
- Analysis: Acquire the mass spectrum of the sample to determine the molecular weights of the components.
- Tandem MS (MS/MS): If necessary, perform MS/MS analysis on the ions corresponding to potential degradation products to obtain fragment ion spectra for sequence confirmation and identification of the modification site.

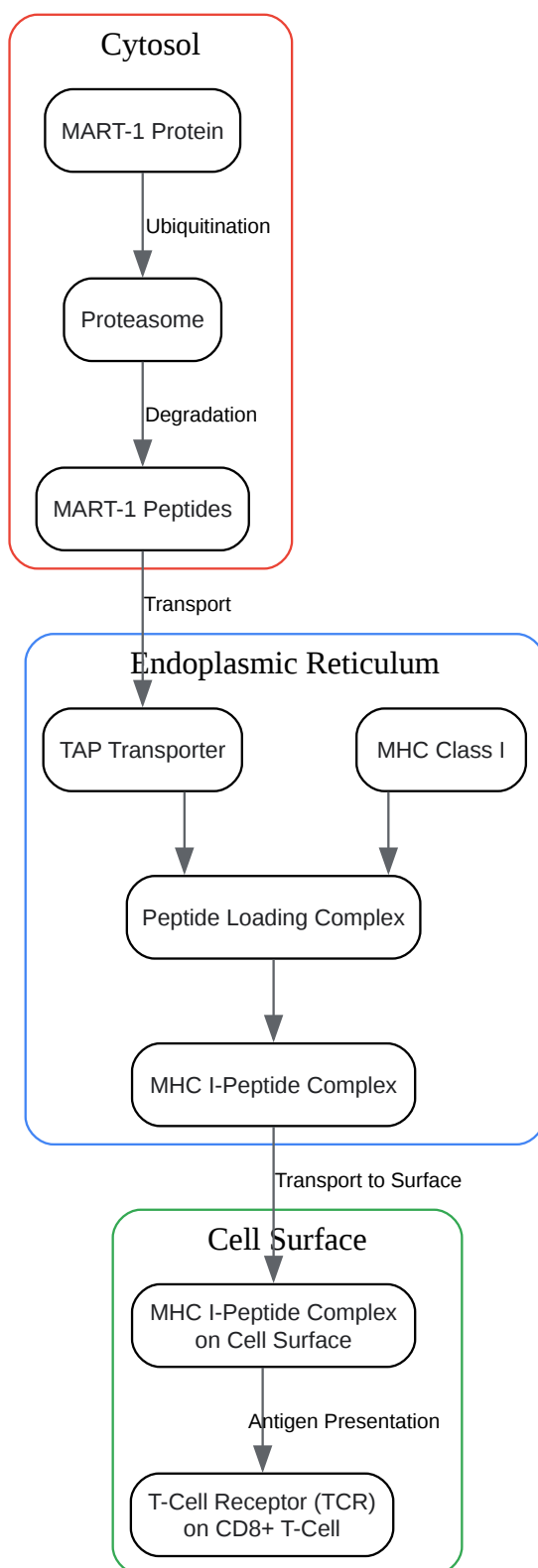
### 3. Data Interpretation:

- Compare the measured molecular weights of the degradation products to the theoretical molecular weight of the intact MART-1 (26-35) peptide.
- Common degradation pathways for peptides include hydrolysis (addition of 18 Da), deamidation (addition of 1 Da for Asn/Gln), and oxidation (addition of 16 Da for Met/Trp).
- Analyze the MS/MS fragmentation pattern to pinpoint the exact location of any modification.

## Diagrams







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